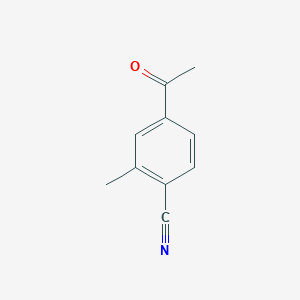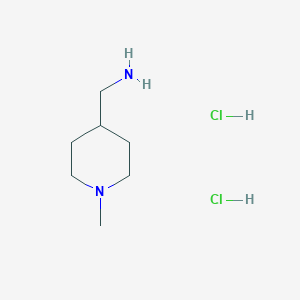
(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid
Übersicht
Beschreibung
“(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 1310403-98-5 . It has a molecular weight of 262.87 . It is a solid at room temperature and should be stored in a refrigerator . It is used as a specific reagent in medicinal chemistry and drug development .
Synthesis Analysis
This compound has high utility in Suzuki-Miyaura cross-coupling reactions . These reactions contribute to the synthesis of bioactive compounds targeted towards disease treatment, including various cancers .Molecular Structure Analysis
The molecular formula of this compound is C8H9BBrFO3 . The InChI code is 1S/C8H9BBrFO3/c1-2-14-8-6 (11)4-3-5 (10)7 (8)9 (12)13/h3-4,12-13H,2H2,1H3 . The Canonical SMILES is B (C1=C (C=CC (=C1OCC)F)Br) (O)O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.87 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 261.98122 g/mol . The topological polar surface area is 49.7 Ų . The heavy atom count is 14 .Wissenschaftliche Forschungsanwendungen
(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid is used in a variety of scientific research applications, including organic synthesis, catalysis, and materials science. It is used as a reagent for the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. It is also used as a catalyst in organic reactions, such as the synthesis of heterocycles, and as a ligand in materials science.
Wirkmechanismus
Target of Action
The primary target of the compound (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound this compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of new carbon-carbon bonds . This is a result of the Suzuki–Miyaura coupling reaction, which is facilitated by the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be environmentally benign , suggesting that it may have a minimal impact on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid in laboratory experiments is its low cost and high reactivity. It is also relatively easy to synthesize and can be used in a variety of applications. However, it is important to note that this compound can be toxic if inhaled or ingested, and should be used with caution. Additionally, it is not suitable for use in reactions involving strong bases or strong acids, as it is easily decomposed.
Zukünftige Richtungen
The future of (6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid in scientific research is promising. It can be used as a catalyst in a wide range of organic reactions, and its ability to inhibit COX-2 and reduce ROS production makes it a potential therapeutic agent. Additionally, its low cost and high reactivity make it a promising reagent for the synthesis of organic compounds. Further research is needed to explore the potential applications of this compound in scientific research.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases and kinase enzymes, which are crucial for various cellular processes . The boronic acid moiety in this compound forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition. Additionally, it can interact with kinase enzymes, affecting their activity and downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of serine proteases by this compound can lead to altered proteolytic processing of key signaling molecules, thereby impacting cell proliferation, apoptosis, and differentiation. Furthermore, its interaction with kinase enzymes can result in changes in phosphorylation patterns, affecting various cellular pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes, leading to enzyme inhibition . This interaction is reversible, allowing for dynamic regulation of enzyme activity. Additionally, this compound can act as a ligand for kinase enzymes, modulating their activity and influencing gene expression through changes in phosphorylation states.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that boronic acids, including this compound, are susceptible to hydrolysis, particularly at physiological pH . This hydrolysis can lead to a decrease in the compound’s efficacy over time. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic processes such as hydrolysis and conjugation, which can affect its bioavailability and activity. Enzymes such as esterases and hydrolases play a role in the metabolism of this compound, leading to the formation of metabolites that may have distinct biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes via specific transporters, affecting its localization and accumulation within different cellular compartments. The distribution of this compound is also dependent on its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific targeting sequences can direct this compound to the nucleus, mitochondria, or other organelles, where it can exert its biochemical effects.
Eigenschaften
IUPAC Name |
(6-bromo-2-ethoxy-3-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrFO3/c1-2-14-8-6(11)4-3-5(10)7(8)9(12)13/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBDAFLNQDNKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OCC)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate](/img/structure/B1387004.png)

![N,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]propan-2-amine](/img/structure/B1387011.png)

![2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B1387014.png)
![Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1387015.png)

![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1387017.png)





